molecular formula C23H16N2O4 B2736416 2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid CAS No. 330830-05-2

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid

Cat. No.: B2736416
CAS No.: 330830-05-2
M. Wt: 384.391
InChI Key: BXCCQTKWOUKAOD-UHFFFAOYSA-N
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Description

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid is an organic compound with the molecular formula C23H16N2O4 This compound is known for its complex structure, which includes a cyano group, a phenoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 3-phenoxybenzoyl chloride with acetone cyanohydrin in anhydrous ether in the presence of triethylamine as an HCl acceptor . The reaction is carried out at room temperature with vigorous stirring for about an hour, resulting in high yields of the desired nitrile compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. For example, its derivatives have been shown to activate peroxisome proliferator-activated receptor γ (PPARγ) and inhibit protein glycation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoprop-2-yl 3-phenoxybenzoate
  • 2-Cyanoprop-2-yl benzoate
  • 3-Phenoxybenzoic acid derivatives

Uniqueness

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c24-15-17(22(26)25-21-12-5-4-11-20(21)23(27)28)13-16-7-6-10-19(14-16)29-18-8-2-1-3-9-18/h1-14H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCCQTKWOUKAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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